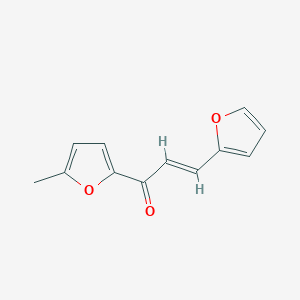

![molecular formula C10H17NO2 B6308699 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95% CAS No. 1057064-64-8](/img/structure/B6308699.png)

3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

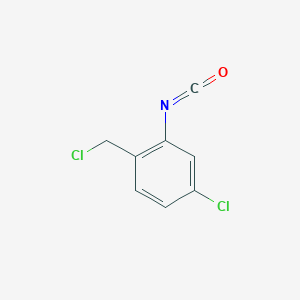

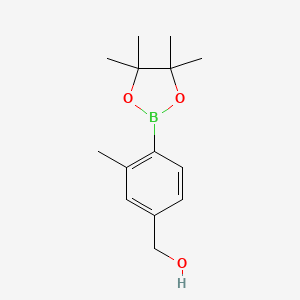

3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is a synthetic compound that belongs to the family of bicyclic amino acids . These compounds are of significant interest due to their increasing role in chemistry and biology . They exhibit biological activity and are used in the synthesis of non-natural α-amino acids .

Synthesis Analysis

The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . The process involves the preparation of intermediates via dihydro-1,3-oxazine or γ-lactone . The ring closure of β-amino ester resulted in tricyclic pyrimidinones .Molecular Structure Analysis

The molecular structure of 3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester is determined by techniques such as IR and NMR . The compound belongs to the class of bicyclic amino acids possessing a bicycle [2.2.2]octane structure .Chemical Reactions Analysis

The chemical reactions involving this compound include cyclization and retro Diels-Alder reaction . The compound can also undergo transformations to form various derivatives .科学的研究の応用

Chiral Catalysts

This compound serves as a chiral constrained bridged scaffold, which is crucial in the development of chiral catalysts. These catalysts are essential for asymmetric synthesis, allowing for the production of enantiomerically pure substances, which are important in pharmaceuticals .

Foldamer Science

The bicyclic structure of this compound makes it an ideal candidate for foldamer science. Foldamers are sequence-specific oligomers akin to peptides, nucleic acids, and oligosaccharides. This compound can help stabilize unique structures in foldamers, which have applications in health, material science, and catalysis .

Pharmaceutical Intermediates

The compound is used in the synthesis of pharmaceutical intermediates. It’s involved in various steps such as reductive amination and alkalinity configuration flip, which are part of producing more complex pharmaceutical agents .

Bioactive Compound Synthesis

Due to its controlled chirality and conformational restraints, this compound is a precursor in synthesizing new generations of bioactive compounds, including antibiotics, enzyme inhibitors, and antitumor agents .

Organic Chemical Synthesis

In organic chemical synthesis, this compound is used as a starting material for various reactions. Its structure allows for the development of novel routes and mild reaction conditions, which are beneficial for industrial-scale production .

Metal-Organic Frameworks (MOFs)

The compound has potential applications in the development of MOFs. MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used for gas storage, separation, and catalysis .

Asymmetric Synthesis

As a chiral molecule, it can induce highly stable reverse-turn structures when incorporated into peptides. This property is exploited in asymmetric synthesis to create complex molecules with specific three-dimensional orientations .

Constrained Bridged Scaffolds

The compound acts as a constrained bridged scaffold in the synthesis of foldamers. This application is particularly relevant in the creation of novel materials with specific mechanical properties or biological activities .

将来の方向性

作用機序

Target of Action

The primary target of this compound is the PB2 subunit of RNA polymerase . This subunit is a crucial component of the RNA polymerase complex in certain viruses, including influenza .

Mode of Action

The compound interacts with the PB2 subunit, potentially inhibiting its function

Biochemical Pathways

The compound’s interaction with the PB2 subunit affects the RNA polymerase complex, which is essential for the replication of the virus . By inhibiting this process, the compound can potentially prevent the virus from multiplying.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2741±230 °C and a density of 1068±006 g/cm3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of the PB2 subunit can lead to a decrease in viral replication, potentially leading to a reduction in the severity of the viral infection . The exact molecular and cellular effects would depend on the specific virus and host organism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s predicted boiling point suggests that it may be stable at physiological temperatures .

特性

IUPAC Name |

methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPLGHZLVZHFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C1N)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

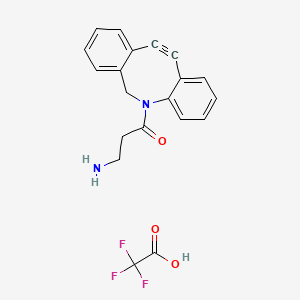

![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)